molecular formula C5H3IN4 B15223082 3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine

3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B15223082
M. Wt: 246.01 g/mol
InChI Key: DWBDIXZSVJESJP-UHFFFAOYSA-N
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Description

3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine in the structure enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-iodopyridazine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: Further cyclization reactions can be performed to create more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted triazolopyridazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cancer cell signaling pathways . The compound binds to the active sites of these kinases, preventing their activity and thereby inhibiting cancer cell growth and proliferation.

Comparison with Similar Compounds

  • 3-Iodo-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-Iodo-[1,2,4]triazolo[4,3-c]pyridazine
  • 3-Iodo-[1,2,4]triazolo[4,3-d]pyridazine

Comparison: While these compounds share a similar core structure, the position of the iodine atom and the nature of the fused rings can significantly influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

3-iodo-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C5H3IN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H

InChI Key

DWBDIXZSVJESJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2N=C1)I

Origin of Product

United States

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